

A Researcher's Guide to PKC Inhibition: Bisindolylmaleimide III vs. Go6983

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Compound of Interest

Compound Name: *Bisindolylmaleimide III*

Cat. No.: *B15621899*

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For researchers navigating the complex web of cellular signaling, the selection of a precise chemical probe is paramount. Protein Kinase C (PKC) inhibitors are vital tools for dissecting the roles of this critical enzyme family in processes ranging from cell proliferation to apoptosis. This guide provides an objective comparison of two widely used PKC inhibitors,

Bisindolylmaleimide III and Go6983, offering a detailed look at their inhibitory profiles, off-target effects, and the experimental protocols for their characterization.

Quantitative Comparison of Inhibitor Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available IC₅₀ data for Go6983 and **Bisindolylmaleimide III**. It is crucial to note that IC₅₀ values are highly dependent on experimental conditions, particularly the concentration of ATP, as these inhibitors are ATP-competitive.

Table 1: Inhibitory Profile of Go6983

Go6983 is recognized as a broad-spectrum, or pan-PKC inhibitor, demonstrating potent inhibition across multiple PKC classes, including conventional, novel, and atypical isoforms.

PKC Isoform	IC50 (nM)
PKC α	7
PKC β	7
PKC γ	6
PKC δ	10
PKC ζ	60
PKC μ (PKD1)	20,000

Data sourced from multiple studies.[\[1\]](#)

Table 2: Inhibitory Profile of **Bisindolylmaleimide III**

Quantitative data for **Bisindolylmaleimide III** against a full panel of PKC isoforms is less prevalent in the literature. It is described as a potent and selective PKC inhibitor. For context, data for the related compound Bisindolylmaleimide I (GF109203X) is often used to represent the general characteristics of this class.

Kinase Target	IC50 (nM)	Notes
Protein Kinase C (general)	26	Isoform not specified.
Protein Kinase A (PKA)	500	Indicates selectivity for PKC over PKA.
PKC α	-	Selectively interacts post-activation. [2]
RSK1	-	Selectively interacts post-activation. [2]

Data for **Bisindolylmaleimide III**.[\[3\]](#)

Selectivity and Off-Target Considerations

While potent against their primary targets, kinase inhibitors often exhibit off-target activity, which is a critical consideration for interpreting experimental outcomes.

Go6983: While demonstrating broad activity against PKC isoforms, Go6983 is notably inefficient at inhibiting PKC μ (also known as PKD1).[1] It exhibits a moderate degree of promiscuity, with known off-target effects on kinases such as GSK3 α and RSK isoforms (RSK1-4).[4]

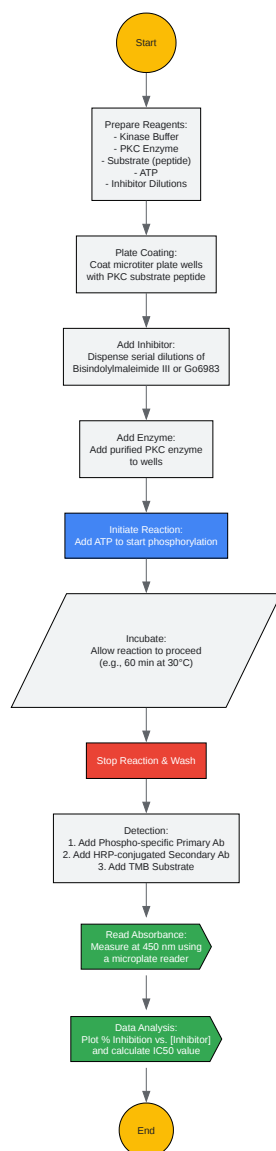
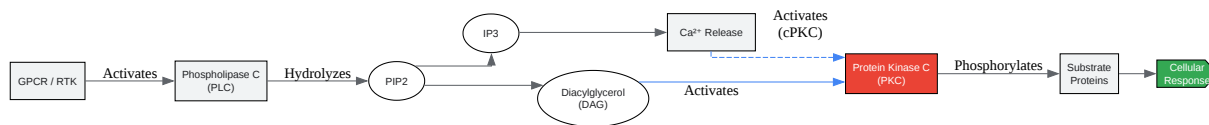
Bisindolylmaleimides: This class of inhibitors is known to interact with other kinases. For instance, Bisindolylmaleimide I (GF109203X) also inhibits p90RSK and GSK-3.[5] The specific off-target profile of **Bisindolylmaleimide III** is less characterized but it has been shown to interact with ribosomal S6 protein kinase 1 (RSK1).[2] Researchers should be aware that bisindolylmaleimides can have PKC-independent biological effects, including the potentiation of apoptosis.[6]

Signaling and Experimental Frameworks

Visualizing the context in which these inhibitors function is essential for experimental design and data interpretation.

PKC Activation Signaling Pathway

Protein Kinase C is a key node in signal transduction, typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This activation cascade is a frequent target of investigation using inhibitors like Go6983 and **Bisindolylmaleimide III**.



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